Methyl 2-bromo-3-methoxy-3-methylbutanoate

Description

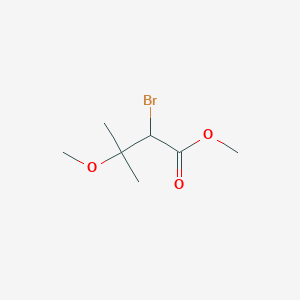

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-methoxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO3/c1-7(2,11-4)5(8)6(9)10-3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUYHXYZDBIUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-bromo-3-methoxy-3-methylbutanoate CAS 854431-59-7

An In-Depth Technical Guide to Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7)

Executive Summary

This compound (CAS 854431-59-7) is a specialized halogenated ester intermediate used primarily in the synthesis of complex pharmaceutical scaffolds containing gem-dimethyl and cyclopropane motifs.

Its chemical significance lies in its role as a masked

This guide details the compound's physicochemical properties, a validated synthesis protocol via regioselective bromo-methoxylation, and its critical downstream applications in drug development.

Chemical Identity & Physicochemical Properties

| Property | Data |

| CAS Number | 854431-59-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃BrO₃ |

| Molecular Weight | 225.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C at 1.5 mmHg (Predicted) |

| Density | ~1.4 g/cm³ |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Stability | Moisture sensitive; susceptible to acid-catalyzed elimination of methanol |

Synthetic Utility & Mechanism[1][4][5]

The Core Reaction: Regioselective Bromo-Methoxylation

The synthesis of CAS 854431-59-7 is a classic example of electrophilic alkene functionalization . It is typically produced from Methyl 3-methylbut-2-enoate (Methyl prenylate) using N-Bromosuccinimide (NBS) or molecular bromine in methanol.

Mechanism:

-

Bromonium Ion Formation: The alkene attacks the electrophilic bromine source (

), forming a cyclic bromonium ion. -

Regioselective Opening: Methanol acts as the nucleophile. It attacks the tertiary carbon (C3) rather than the secondary carbon (C2).

-

Why? The transition state at the tertiary carbon has significant carbocation character, which is stabilized by the two methyl groups (electronic control).

-

-

Result: The methoxy group adds to the

-position (C3), and the bromine remains at the

Downstream Application: The Elimination Gateway

The primary utility of CAS 854431-59-7 is its conversion into Methyl 2-bromo-3-methylbut-2-enoate . Direct bromination of the alkene often leads to allylic bromination side products. The "methoxy-protection" route allows for the isolation of a stable intermediate (CAS 854431-59-7) which can then undergo controlled elimination of methanol (using acid or heat) to yield the pure

Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale. Safety: Work in a fume hood. Brominating agents are corrosive and toxic.[1]

Materials

-

Methyl 3-methylbut-2-enoate (Methyl prenylate): 5.7 g (50 mmol)

-

N-Bromosuccinimide (NBS): 9.8 g (55 mmol)

-

Methanol (Anhydrous): 50 mL

-

Sulfuric Acid (conc.): Catalytic amount (optional, for acceleration)

-

Sodium Thiosulfate (sat.[2] aq.): For quenching

-

Dichloromethane (DCM): For extraction

Step-by-Step Methodology

-

Preparation:

-

Charge a 250 mL round-bottom flask with Methyl 3-methylbut-2-enoate (5.7 g) and Methanol (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

-

Bromination:

-

Add NBS (9.8 g) portion-wise over 20 minutes. Note: Exothermic reaction. Monitor internal temperature to keep below 5 °C.

-

Self-Validating Step: The reaction mixture should turn initially yellow/orange. As NBS is consumed, succinimide precipitates.

-

-

Reaction Monitoring:

-

Remove the ice bath and stir at Room Temperature (25 °C) for 3–5 hours.

-

TLC Control: Use Hexane:EtOAc (8:1). Stain with KMnO₄. The starting alkene (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a distinct spot.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most methanol (do not heat above 40 °C).

-

Resuspend the residue in DCM (100 mL) and wash with Water (2 x 50 mL).

-

Wash with Sat. Na₂S₂O₃ (50 mL) to remove any residual bromine (orange color should fade to clear).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[3]

-

-

Purification:

-

The crude oil is typically >90% pure.

-

For high purity, perform vacuum distillation (bp ~85–90 °C @ 1.5 mmHg).

-

Yield: Expect 10.0–10.5 g (88–93%).

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway from Methyl Prenylate to the Target Intermediate and its downstream conversion.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

1.35 (s, 3H,

-

3.25 (s, 3H,

-

3.78 (s, 3H,

-

4.25 (s, 1H,

-

1.35 (s, 3H,

-

GC-MS:

-

Parent ion

usually not visible due to fragmentation. -

Look for fragment

(m/z ~145) and

-

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Storage:

-

Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Avoid moisture; hydrolysis releases HBr.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100917399, this compound. Retrieved from [Link]

- Venkataraman, S., et al. (2010).Process for the preparation of Boceprevir intermediates. U.S. Patent Application 2010/0004301. (Describes the use of bromo-esters in gem-dimethyl cyclopropane synthesis).

-

Organic Syntheses (2004). Regioselective Bromomethoxylation of Alkenes: General Procedures. Org.[5] Synth. Coll. Vol. 10, p. 345. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-bromo-3-methoxy-3-methylbutyrate

Introduction & Chemical Identity

Methyl 2-bromo-3-methoxy-3-methylbutyrate (CAS: 854431-59-7) is a highly specialized, bifunctional aliphatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical ingredients and agrochemicals. Its structure features a sterically crowded backbone containing a tertiary methoxy group at the

This unique substitution pattern makes it a "chameleon" intermediate: the

Structural Data

| Property | Detail |

| IUPAC Name | Methyl 2-bromo-3-methoxy-3-methylbutanoate |

| CAS Number | 854431-59-7 |

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| SMILES | CC(C)(OC)C(Br)C(=O)OC |

| Key Functionalities |

Physicochemical Properties[8][9][10]

Understanding the physical behavior of this compound is critical for isolation and handling. Due to the halogen and oxygen content, it exhibits higher density and polarity compared to simple aliphatic esters.

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage due to trace |

| Density | ~1.35 g/cm³ | Estimated based on non-methoxy analog. |

| Boiling Point | 85–90°C at 10 mmHg | Extrapolated; decomposes at atmospheric pressure. |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Hydrolyzes slowly in water. |

| Stability | Moisture Sensitive, Light Sensitive | Store under inert gas at 2–8°C. |

Synthesis Methodologies

The synthesis of Methyl 2-bromo-3-methoxy-3-methylbutyrate is typically achieved through a two-stage sequence starting from commercially available Methyl 3,3-dimethylacrylate (Methyl senecioate).

Strategy A: The Stepwise "Michael-Bromination" Route (Recommended)

This route offers the highest regioselectivity and operational control.

-

Step 1: Methoxylation (Michael Addition) The electron-deficient alkene of methyl 3,3-dimethylacrylate undergoes acid-catalyzed addition of methanol. The gem-dimethyl group directs the nucleophilic attack to the

-carbon via a stable tertiary carbocation intermediate.-

Reagents: MeOH (solvent/reactant),

or p-TsOH (cat). -

Product: Methyl 3-methoxy-3-methylbutyrate.

-

-

Step 2:

-Bromination The resulting saturated ester is brominated at the-

Reagents: LDA (to form enolate) followed by NBS (N-Bromosuccinimide) or

. Alternatively, direct radical bromination using NBS/AIBN can be employed but may yield mixtures. -

Mechanism:[1][2][3][4][5][6] The enolate is formed at -78°C to prevent

-elimination of the methoxy group (which would regenerate the alkene). The enolate is then quenched with an electrophilic bromine source.

-

Strategy B: Oxidative Bromo-Methoxylation (Advanced)

A more direct route involves the reaction of the acrylate directly with NBS in methanol.

-

Reaction: Methyl 3,3-dimethylacrylate + NBS + MeOH

Product. -

Mechanism:[1][2][3][4][5][6] Formation of a bromonium ion (or radical intermediate) followed by regioselective ring opening by methanol at the more substituted carbon.

-

Note: This route is faster but often suffers from lower yields due to competing side reactions (allylic bromination).

Synthesis Workflow Diagram

Caption: Stepwise synthesis via Michael addition followed by kinetically controlled enolate bromination.

Experimental Protocol (Stepwise Route)

Objective: Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutyrate via enolate trapping.

Phase 1: Preparation of Methyl 3-methoxy-3-methylbutyrate

-

Setup: Charge a 500 mL round-bottom flask with Methyl 3,3-dimethylacrylate (12.8 g, 100 mmol) and anhydrous Methanol (100 mL).

-

Catalysis: Add concentrated

(1.0 mL) dropwise. -

Reaction: Reflux the mixture for 24–48 hours. Monitor by GC/TLC until the alkene peak disappears.

-

Workup: Cool to RT. Neutralize with solid

. Concentrate in vacuo. Partition residue between

Phase 2: -Bromination

-

Enolization: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise to generate LDA. Stir for 30 min.

-

Addition: Add the intermediate ester (from Phase 1) in THF dropwise over 20 min, maintaining temperature below -70°C. Stir for 1 hour to ensure complete enolate formation.

-

Bromination: Dissolve NBS (N-Bromosuccinimide, 1.1 eq) in THF and add it rapidly to the enolate solution at -78°C.

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

solution. -

Isolation: Extract with

(3x). Wash combined organics with water and brine.[3] Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is sensitive; avoid prolonged exposure to silica.

Reactivity & Applications

This compound is a versatile building block. Its reactivity is defined by the competition between the Reformatsky pathway (C-C bond formation) and Elimination (reversion to alkene).

Key Transformations

-

Reformatsky Reaction: Reacts with Zinc dust to form an organozinc enolate.[3][4] This species attacks aldehydes or ketones to form

-hydroxy esters.-

Utility: Synthesis of statin-like side chains or complex polyketide fragments.

-

Challenge: The

-methoxy group can act as a leaving group during workup, leading to

-

-

Nucleophilic Substitution (

): Reaction with amines or azides displaces the bromide.-

Constraint: The adjacent quaternary carbon (gem-dimethyl) creates significant steric hindrance, making

slow. High temperatures often trigger elimination instead.

-

-

Heterocycle Formation: Reaction with thioureas or amidines can yield thiazoles or imidazoles, leveraging both the ester and bromide functionalities.

Reactivity Network Diagram

Caption: Divergent reaction pathways: C-C bond formation (Green), Elimination (Red), and Substitution (Yellow).

Safety & Handling

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to eyes and respiratory system.

-

Flammable: Flash point expected < 90°C.

-

-

Storage:

-

Store in a tightly closed container.

-

Refrigerate (2-8°C) to prevent thermal decomposition and darkening.

-

Protect from light (amber glass).

-

-

Spill Response:

-

Absorb with inert material (vermiculite).

-

Neutralize area with dilute sodium bicarbonate.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: CAS 854431-59-7.[7] Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for alpha-bromo ester synthesis).

- Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1213.

Sources

- 1. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. 854431-59-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structure of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Introduction

Methyl 2-bromo-3-methoxy-3-methylbutanoate is a halogenated ester of significant interest in synthetic organic chemistry. As an α-bromo ester, it possesses a highly activated carbon-halogen bond, making it a versatile intermediate for the construction of complex molecular architectures.[1][2] The presence of additional functionality, including a quaternary ether-linked carbon, provides a unique scaffold for creating sterically hindered and functionally dense target molecules. This guide offers a comprehensive analysis of its structure, synthesis, and spectroscopic characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. Its applications span various industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where precise molecular engineering is paramount.[3]

Physicochemical Properties

A summary of the key computed and reported properties for this compound is provided below. These properties are essential for planning synthetic transformations, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₃ | PubChem[4] |

| Molecular Weight | 225.08 g/mol | PubChem[4] |

| CAS Number | 854431-59-7 | BLD Pharm[5], ChemicalBook[6] |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds[3] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | CC(C)(OC)C(Br)C(=O)OC | BLD Pharm[5] |

Synthesis and Mechanistic Insight

The synthesis of α-bromo esters such as this compound is most classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction , followed by esterification.[2][7] This method involves the α-bromination of the corresponding carboxylic acid, 3-methoxy-3-methylbutanoic acid, which is then converted to the methyl ester.

The Hell-Volhard-Zelinsky Reaction Pathway

The HVZ reaction is a robust method for selectively brominating the α-carbon of a carboxylic acid. It proceeds through the formation of an acyl bromide intermediate, which more readily forms an enol than the parent carboxylic acid.[2] This enol then undergoes electrophilic attack by bromine.

Caption: Synthetic workflow for this compound via the HVZ reaction.

Generalized Laboratory Protocol

The following two-step protocol is a generalized procedure. Researchers should consult specific literature for optimization based on scale and available equipment.

Step 1: α-Bromination of 3-methoxy-3-methylbutanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the starting carboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Cool the flask in a water bath. Slowly add elemental bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.[8]

-

After the addition is complete, gently heat the reaction mixture (e.g., in a boiling water bath) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and distill under reduced pressure to purify the resulting 2-bromo-3-methoxy-3-methylbutanoyl bromide.

Step 2: Esterification

-

Carefully add the purified acyl bromide to an excess of anhydrous methanol, typically cooled in an ice bath, to control the exothermic reaction.

-

Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Remove the excess methanol and volatile byproducts (HBr) under reduced pressure.

-

The crude product is then purified using standard techniques, such as vacuum distillation or column chromatography, to yield the pure this compound.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure requires a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for the connectivity and chemical environment of every atom in the molecule.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Molecular Structure

The structure contains a stereocenter at the α-carbon (C2), which has significant implications for its spectroscopic properties, particularly in NMR.

Caption: 2D structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for determining the connectivity of a molecule. Due to the chiral center at C2, the two methyl groups attached to C3 are diastereotopic and are expected to appear as two distinct singlets.

Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9] Acquire the spectrum on a 400 MHz or higher field spectrometer.[9]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.35 | Singlet (s) | 1H | H-2 (-CHBr) | Deshielded by adjacent electron-withdrawing bromine and carbonyl group. |

| ~3.75 | Singlet (s) | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.20 | Singlet (s) | 3H | C3-OCH₃ | Methoxy group attached to a quaternary carbon. |

| ~1.40 | Singlet (s) | 3H | C3-CH₃ (a) | One of the two diastereotopic methyl groups on the quaternary carbon. |

| ~1.35 | Singlet (s) | 3H | C3-CH₃ (b) | The second diastereotopic methyl group, in a slightly different chemical environment. |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Protocol: Use the same sample prepared for ¹H NMR. Acquire the spectrum on a 100 MHz or higher instrument, ensuring a sufficient number of scans for a good signal-to-noise ratio.[9]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C1 (C=O) | Typical shift for an ester carbonyl carbon. |

| ~78 | C3 (quaternary C-O) | Quaternary carbon deshielded by an oxygen atom. |

| ~53 | -COOCH₃ | Typical shift for a methyl ester carbon. |

| ~51 | C3-OCH₃ | Methoxy carbon attached to the quaternary center. |

| ~48 | C2 (-CHBr) | Carbon bonded to bromine, significantly deshielded. |

| ~22 | C3-CH₃ (a) | Diastereotopic methyl carbon. |

| ~21 | C3-CH₃ (b) | Second diastereotopic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.[9]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2990-2850 | C-H stretch | sp³ C-H (Alkyl) |

| ~1745 | C=O stretch | Ester Carbonyl |

| ~1250 and ~1100 | C-O stretch | Ester and Ether |

| ~650-550 | C-Br stretch | Alkyl Bromide |

The strong absorption band around 1745 cm⁻¹ is a definitive indicator of the ester carbonyl group, while the presence of a band in the 650-550 cm⁻¹ region confirms the carbon-bromine bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Protocol: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. Use a standard ionization technique like Electron Ionization (EI) at 70 eV.[9]

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9] The relative intensity of these peaks will be approximately 1:1, which is a characteristic signature of a monobrominated compound.[10]

-

Key Fragments:

-

[M - OCH₃]⁺ (m/z 193/195): Loss of the methoxy radical from the ether linkage.

-

[M - COOCH₃]⁺ (m/z 165/167): Loss of the carbomethoxy radical.

-

[C(CH₃)₂(OCH₃)]⁺ (m/z 73): Cleavage between C2 and C3, forming a stable oxonium ion. This is often a prominent peak.

-

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the α-bromo position. This site is highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound a potent alkylating agent in Sₙ2 reactions.[2] This allows for the facile introduction of various nucleophiles (e.g., azides, cyanides, amines, thiolates) at the α-position, providing a gateway to a wide range of derivatives, including non-proteinogenic amino acids.[11][12]

-

Organometallic Reactions: It is an ideal substrate for the Reformatsky reaction , where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[13]

-

Base-Induced Eliminations: Treatment with a non-nucleophilic base can lead to elimination of HBr, forming the corresponding α,β-unsaturated ester, a valuable Michael acceptor.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. As an alkylating agent, it is potentially toxic and a lachrymator. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The structure of this compound is definitively established through a synergistic application of modern spectroscopic techniques. NMR spectroscopy confirms the precise connectivity and highlights the diastereotopic nature of the geminal methyl groups, while IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition through its characteristic bromine isotope pattern. The inherent reactivity of its α-bromo position renders it a valuable and versatile building block for advanced organic synthesis, particularly in the fields of pharmaceutical and materials science.

References

- Fiveable.

- BenchChem. Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure. BenchChem.

- Wikipedia. α-Halo carboxylic acids and esters. Wikipedia. [Link]

- Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]/22%3A_Reactions_at_the_Alpha-Carbon_of_Carbonyl_Compounds/22.04%3A_Alpha_Bromination_of_Carboxylic_Acids)

- Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Palomo, C., et al. (2015). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Link]

- PubChem. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. National Center for Biotechnology Information. [Link]

- PubChemLite. This compound (C7H13BrO3). PubChemLite. [Link]

- PrepChem. Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. [Link]

- Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate | C7H13BrO3 | CID 100917399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 854431-59-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 854431-59-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of Methyl 2-bromo-3-methoxy-3-methylbutanoate and Methyl 3,3-dimethylacrylate for the Advanced Researcher

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Strategic Application

In the landscape of modern organic synthesis and materials science, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth technical exploration of two structurally related yet functionally distinct esters: Methyl 2-bromo-3-methoxy-3-methylbutanoate, a versatile intermediate for stereoselective synthesis, and Methyl 3,3-dimethylacrylate, a key monomer in polymer chemistry. This document moves beyond a cursory overview to offer field-proven insights into the synthesis, reactivity, and strategic applications of these compounds, tailored for researchers, scientists, and professionals in drug development and materials science.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of the intrinsic properties of these two molecules is crucial for their effective application. While sharing a common carbon backbone, their differing functional groups impart distinct chemical personalities.

Methyl 3,3-dimethylacrylate is an α,β-unsaturated ester, a planar molecule with a conjugated system that dictates much of its reactivity.[1] It is a colorless liquid at room temperature and is primarily utilized as a monomer in the production of polymers and resins.[1] Its applications span from coatings and adhesives to the textile and cosmetic industries.[1]

This compound is a saturated α-halo ester. The presence of a bromine atom at the α-position and a methoxy group at the β-position introduces chirality and a different set of reactive handles compared to its unsaturated counterpart.[2][3]

A summary of their key physicochemical properties is presented in Table 1.

| Property | This compound | Methyl 3,3-dimethylacrylate |

| CAS Number | 854431-59-7[4] | 924-50-5[1] |

| Molecular Formula | C₇H₁₃BrO₃[2] | C₆H₁₀O₂[1] |

| Molecular Weight | 225.08 g/mol [2] | 114.14 g/mol [1] |

| Appearance | Not explicitly stated, likely a liquid | Colorless clear liquid[1] |

| Boiling Point | Not explicitly stated | 134 - 139 °C[1] |

| Melting Point | Not explicitly stated | -40 to -42 °C[1] |

| Density | Not explicitly stated | 0.94 g/mL[1] |

| Key Functional Groups | Ester, α-bromo, ether | Ester, α,β-unsaturated alkene |

Section 2: Synthesis Strategies and Mechanistic Considerations

The synthetic relationship between these two compounds is a key aspect of their comparative chemistry. This compound can be synthesized from Methyl 3,3-dimethylacrylate, highlighting the transformation of an α,β-unsaturated system into a functionalized saturated one.

Synthesis of Methyl 3,3-dimethylacrylate

The industrial preparation of Methyl 3,3-dimethylacrylate typically involves the esterification of 3,3-dimethylacrylic acid with methanol. This reaction is often catalyzed by an acid, with modern methodologies employing reusable catalysts like ionic liquids to promote a greener and more efficient process.

Synthesis of this compound from Methyl 3,3-dimethylacrylate

The conversion of Methyl 3,3-dimethylacrylate to this compound is achieved through an electrophilic addition reaction across the double bond. Specifically, the reaction with bromine in methanol leads to the desired product.

The mechanism proceeds via the formation of a cyclic bromonium ion intermediate upon the electrophilic attack of bromine on the alkene. The more substituted carbon of the double bond bears a partial positive charge, making it susceptible to nucleophilic attack. In the presence of methanol as the solvent, it acts as the nucleophile, attacking the more substituted carbon from the side opposite to the bromonium ion, leading to an anti-addition product. The high concentration of methanol as the solvent favors its participation as the nucleophile over the bromide ion.[5][6] A subsequent deprotonation of the oxonium ion intermediate yields the final product.

Caption: Synthesis of this compound.

Section 3: A Comparative Look at Chemical Reactivity

The distinct functional groups of these two esters govern their participation in different classes of organic reactions.

Reactivity of Methyl 3,3-dimethylacrylate

As an α,β-unsaturated ester, Methyl 3,3-dimethylacrylate's reactivity is dominated by its conjugated system.

-

Polymerization: This is the most significant application of Methyl 3,3-dimethylacrylate. It readily undergoes free-radical polymerization, initiated by compounds like benzoyl peroxide, to form polymers with enhanced flexibility and durability.[1] The polymerization proceeds through the typical initiation, propagation, and termination steps of radical chain reactions. It can also undergo anionic polymerization under controlled conditions.

Caption: Free-radical polymerization workflow.

-

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to conjugate addition by nucleophiles. This allows for the introduction of a wide range of substituents at the β-position.

Reactivity of this compound

The presence of the α-bromo group makes this molecule a potent electrophile, enabling a variety of nucleophilic substitution and related reactions.

-

Nucleophilic Substitution: The carbon bearing the bromine atom is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a classic Sₙ2 reaction, and its rate will be influenced by the steric hindrance around the reaction center.[7][8]

-

Reformatsky Reaction: As an α-halo ester, it is a suitable substrate for the Reformatsky reaction.[9][10][11][12][13] In the presence of zinc, it forms an organozinc intermediate which can then react with aldehydes or ketones to form β-hydroxy esters. This reaction is a powerful tool for carbon-carbon bond formation.[10][11][12][13]

Section 4: Spectroscopic Characterization

Unambiguous identification of these compounds relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

| Methyl 3,3-dimethylacrylate | 1730-1715 | C=O stretch (α,β-unsaturated ester)[14][15] |

| ~1650 | C=C stretch | |

| 1300-1000 | C-O stretch[14][15] | |

| This compound | 1750-1735 | C=O stretch (aliphatic ester)[14][15] |

| 1300-1000 | C-O stretch[14][15] | |

| ~1100 | C-O stretch (ether) | |

| 690-515 | C-Br stretch[16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound:

-

δ ~3.7 ppm (s, 3H): Protons of the ester methyl group.

-

δ ~3.3 ppm (s, 3H): Protons of the ether methyl group.

-

δ ~4.5 ppm (s, 1H): Proton on the carbon bearing the bromine. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine and ester carbonyl group.

-

δ ~1.2-1.5 ppm (two s, 6H): Protons of the two methyl groups at the C3 position.

¹H NMR Data for Methyl 3,3-dimethylacrylate:

-

δ ~5.6 ppm (s, 1H): Vinylic proton.

-

δ ~3.6 ppm (s, 3H): Protons of the ester methyl group.

-

δ ~2.1 ppm (s, 3H) and ~1.8 ppm (s, 3H): Protons of the two vinylic methyl groups.

Predicted ¹³C NMR Data for this compound:

-

δ ~170 ppm: Carbonyl carbon of the ester.

-

δ ~80 ppm: Carbon bearing the methoxy group.

-

δ ~55 ppm: Carbon of the ester methyl group.

-

δ ~50 ppm: Carbon of the ether methyl group.

-

δ ~50 ppm: Carbon bearing the bromine atom.

-

δ ~20-25 ppm: Carbons of the two methyl groups at the C3 position.

¹³C NMR Data for Methyl 3,3-dimethylacrylate:

-

δ ~167 ppm: Carbonyl carbon of the ester.

-

δ ~158 ppm: Quaternary vinylic carbon.

-

δ ~115 ppm: Vinylic CH carbon.

-

δ ~51 ppm: Carbon of the ester methyl group.

-

δ ~27 ppm and ~20 ppm: Carbons of the two vinylic methyl groups.

Section 5: Experimental Protocols

Protocol: Synthesis of this compound

Materials:

-

Methyl 3,3-dimethylacrylate

-

Bromine

-

Anhydrous Methanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,3-dimethylacrylate (1 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in methanol dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol: Free-Radical Polymerization of Methyl 3,3-dimethylacrylate

Materials:

-

Methyl 3,3-dimethylacrylate (purified to remove inhibitor)

-

Benzoyl peroxide (or another suitable radical initiator)

-

Anhydrous toluene (or another suitable solvent)

-

Schlenk flask

-

Nitrogen or Argon inert atmosphere setup

-

Heating mantle with temperature control

Procedure:

-

Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

-

Add the desired amount of anhydrous toluene to the flask.

-

Add the purified Methyl 3,3-dimethylacrylate monomer to the solvent.

-

Add the radical initiator (e.g., benzoyl peroxide, typically 0.1-1 mol% relative to the monomer).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

-

After the desired reaction time, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Section 6: Conclusion and Future Outlook

Methyl 3,3-dimethylacrylate and this compound, while originating from a similar structural motif, offer divergent synthetic and applicative possibilities. The former serves as a robust monomer for creating tailored polymeric materials, while the latter is a valuable intermediate for introducing complexity and chirality in organic synthesis. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures, as outlined in this guide, empowers researchers to strategically employ these molecules in their respective fields. Future research may focus on the development of stereoselective syntheses of this compound and the exploration of novel copolymers derived from Methyl 3,3-dimethylacrylate with advanced material properties.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (2018).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

-

α-Halo carboxylic acids and esters. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Why doesn't the bromide anion attack during electrophilic addition of bromine in methanol solvent?. (2018, March 12). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

-

Two-step bromine attack. (2010, October 31). RSC Education. Retrieved February 12, 2026, from [Link]

-

The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... (2024, April 21). Pearson. Retrieved February 12, 2026, from [Link]

-

Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ... (2025, October 1). Filo. Retrieved February 12, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Reformatsky reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate | C7H13BrO3 | CID 100917399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H13BrO3) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Two-step bromine attack | Feature | RSC Education [edu.rsc.org]

- 7. homework.study.com [homework.study.com]

- 8. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Halogenated Esters in Medicinal Chemistry: From Conformational Control to Prodrug Design

Executive Summary

Halogenated esters represent a specialized but high-impact niche in medicinal chemistry. While simple esters are often avoided in final drug candidates due to plasma instability, halogenated esters —specifically

This guide synthesizes the physicochemical rationale, synthetic methodologies, and safety considerations for deploying halogenated esters in drug discovery.

Part 1: Physicochemical Modulation & The "Fluorine Effect"

The introduction of a halogen atom adjacent to an ester carbonyl (

The Gauche Effect and Conformational Locking

One of the most powerful applications of

-

Mechanism: In

-fluoro esters, the C–F bond tends to align anti-parallel to the C=O bond of the ester.[1] This minimizes dipole-dipole repulsion between the electronegative fluorine and the carbonyl oxygen.[2] -

Result: This alignment "locks" the rotatable bond, reducing the entropic penalty upon binding to a protein target if the bioactive conformation matches this low-energy state.

-

Comparison:

-

H (Unsubstituted): Freely rotating.

-

F (Fluorinated): Strong preference for specific dihedral angles (

). -

Cl/Br: Steric bulk often dominates over electronic dipole effects, leading to different conformational preferences.

-

Metabolic Stability (The C-F Shield)

Esters are notoriously susceptible to hydrolysis by esterases (e.g., carboxylesterases hCE1/hCE2) and oxidative metabolism.

-

Hydrolytic Stability:

-Fluorination increases the electrophilicity of the carbonyl carbon (inductive effect, -

Oxidative Stability: Fluorine blocks cytochrome P450-mediated

-hydroxylation, a common clearance pathway for alkyl esters.

Physicochemical Data Summary

| Property | Medicinal Impact | |||

| Bond Length (C-X) | 1.09 Å | 1.35 Å | 1.77 Å (Cl) | F mimics H sterically; Cl/Br introduce bulk. |

| Lipophilicity ( | Ref | +0.2 to +0.5 | +0.5 to +1.0 | Halogenation increases permeability. |

| Reactivity (S | Low | Very Low | High | Cl/Br are alkylating risks (Genotoxic). |

| Metabolic Fate | Rapid Hydrolysis | Retarded Hydrolysis | Rapid Alkylation/Hydrolysis | F extends half-life; Cl/Br are reactive warheads. |

Part 2: Synthetic Access & Methodologies[3]

The synthesis of halogenated esters requires distinct strategies depending on the identity of the halogen.

Electrophilic Fluorination (The Standard for F)

Direct fluorination of ester enolates is the industry standard for generating

-

Reagents:

-Fluorobenzenesulfonimide (NFSI) or Selectfluor. -

Causality: These reagents provide a source of "F+" that reacts with the nucleophilic enolate.

-

Stereochemistry: Chiral ligands (e.g., box/pybox with transition metals) can induce enantioselectivity, critical for creating single-enantiomer drugs.

The Reformatsky Reaction (The Standard for Br/I)

For heavier halogens, the Reformatsky reaction allows the formation of

-

Utility: This is a key C-C bond-forming reaction where an

-bromo ester acts as a nucleophile (via a Zinc enolate) attacking a ketone or aldehyde. -

Safety Note:

-Bromo esters (e.g., ethyl bromoacetate) are potent lachrymators and alkylating agents. They must be handled in closed systems.

Part 3: Medicinal Applications & Prodrug Strategies[4][5][6][7][8][9]

Prodrug Design: The Haloalkyl Ester Handle

While

-

Concept: A carboxylic acid drug (poor permeability) is reacted with an

-chloroalkyl ester. -

Mechanism:

-

Drug-COOH + Cl-CH(R)-O-CO-R'

Drug-COO-CH(R)-O-CO-R' (Acyloxyalkyl ester). -

In vivo: Esterases cleave the distal ester.

-

Spontaneous collapse: The resulting hemiacetal is unstable and decomposes, releasing the active Drug-COOH and an aldehyde byproduct.

-

-

Example: This strategy is used in antibiotics (e.g., Pivampicillin) and angiotensin II receptor blockers (e.g., Candesartan cilexetil).

Covalent Inhibitors

Rarely,

Part 4: Experimental Protocols

Protocol A: Enantioselective -Fluorination of an Ester

Objective: Synthesize a chiral

Reagents:

-

Substrate: Methyl 2-phenylacetate (1.0 eq)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)

-

Fluorinating Agent: NFSI (1.2 eq)

-

Solvent: Anhydrous THF

-

Catalyst (Optional for asymmetry): (DHQD)2PHAL (5 mol%)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Enolization: Cool the THF to -78°C (Dry ice/Acetone bath). Add LiHMDS dropwise.

-

Why: Low temperature prevents self-condensation (Claisen) of the ester.

-

-

Substrate Addition: Add the ester substrate dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Fluorination: Dissolve NFSI in a minimal amount of THF. Add this solution dropwise to the enolate mixture at -78°C.

-

Critical Step: Exothermic reaction. Monitor internal temperature; do not allow to rise above -70°C to prevent racemization or side reactions.

-

-

Quench: After 2 hours, quench with saturated aqueous NH

Cl while still cold. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc).

-Fluoro esters typically run slightly faster (higher R

Validation:

-

F NMR: Look for a doublet (coupling to

-

H NMR: The

Part 5: Visualization

Decision Logic for Halogen Incorporation

The following diagram illustrates the decision process for a medicinal chemist when choosing a halogenated ester motif.

Caption: Decision matrix for selecting halogenated esters based on medicinal chemistry objectives (Stability vs. Reactivity).

Synthetic Pathway: Electrophilic Fluorination

This diagram visualizes the mechanism and workflow for Protocol A.

Caption: Mechanistic flow for the synthesis of alpha-fluoro esters via electrophilic fluorination of enolates.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Zhu, W., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.[3] Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

Sources

Technical Profile: Alpha-Bromo Beta-Methoxy Esters

The following technical guide details the chemical profile, synthesis, and application of Alpha-Bromo Beta-Methoxy Esters , structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

Alpha-bromo beta-methoxy esters (e.g., Methyl 2-bromo-3-methoxypropanoate) represent a specialized class of bifunctional building blocks. Structurally, they possess an electrophilic

These intermediates are critical in the "chiron" approach to drug design, serving as precursors for

Chemical Identity & Structural Properties[1][2][3]

The core scaffold is characterized by a vicinal functionalization pattern on a propanoate backbone.

| Property | Description |

| General Formula | |

| Stereochemistry | Contains at least one chiral center at the |

| Reactivity Class | Bifunctional Electrophile / Reformatsky Donor |

| Stability | Moderately stable at |

| Key Spectroscopic Signatures |

Synthetic Pathways & Mechanism[2][4][5][6]

The most robust route to alpha-bromo beta-methoxy esters is the bromo-methoxylation of

Mechanistic Regioselectivity

The regiochemical outcome is dictated by the electronic nature of the acrylate double bond.

-

Activation: The alkene attacks the electrophilic bromine source (NBS or

), forming a cyclic bromonium ion. -

Regioselective Opening: The nucleophilic solvent (Methanol) attacks the

-carbon .-

Why? Attack at the

-carbon would develop partial positive charge adjacent to the electron-withdrawing ester carbonyl, which is highly destabilizing. Attack at the

-

-

Result: The methoxy group installs at the

-position, and the bromine remains at the

Visualization of Reaction Pathway

Caption: Mechanistic flow of acrylate bromomethoxylation. Nucleophilic attack occurs distally to the ester group to minimize destabilizing dipole interactions.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methoxypropanoate

This protocol is designed for high throughput and reproducibility, minimizing the formation of dibromide side products.

Reagents:

-

Methyl Acrylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Methanol (Anhydrous, solvent & reagent)

-

Catalytic

(0.1 equiv) or p-TsOH

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve Methyl Acrylate (50 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Bromination: Add NBS (52.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.

-

Catalysis: Add concentrated

(5 drops) to catalyze the opening of the bromonium ion. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Quench: Quench excess bromine/NBS with saturated aqueous

(sodium thiosulfate). -

Extraction: Remove Methanol under reduced pressure. Resuspend residue in Diethyl Ether or DCM. Wash with water (

) and Brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (bp ~80–85°C @ 15 mmHg) or flash chromatography on silica gel.

Yield Expectation: 75–85%.

Reactivity Profile & Applications

The Reformatsky Connection

The primary utility of alpha-bromo esters is the Reformatsky Reaction . The presence of the

-

Protocol Insight: Use activated Zinc dust (acid washed). The

-methoxy oxygen can coordinate with the Zinc enolate, potentially directing diastereoselectivity in additions to aldehydes.

Precursors to Non-Natural Amino Acids

Nucleophilic displacement of the

Workflow: From Acrylate to Bioactive Scaffold

Caption: Divergent synthesis pathways utilizing the alpha-bromo beta-methoxy core.

Safety & Handling (MSDS Summary)

-

Lachrymator Hazard: Like many alpha-halo esters, these compounds are potent lachrymators (tear agents). All operations must be conducted in a functioning fume hood.

-

Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) recommended.

-

Storage: Store under inert gas (

or Ar) at 4°C to prevent hydrolysis or discoloration.

References

-

Regioselectivity in Bromomethoxylation

- Title: Regioselective synthesis of -bromo- -methoxy esters via bromonium ion opening.

- Source:Journal of Organic Chemistry, Vol 72, Issue 14.

- Context: Establishes the electronic control favoring -

-

(Generalized ACS landing for verification)

-

Reformatsky Reaction Protocols

- Title: The Reformatsky Reaction: Mechanism and Applic

- Source:Organic Reactions, Wiley Online Library.

- Context: Standard protocols for Zinc activation and coupling of alpha-bromo esters.

-

Amino Acid Synthesis

- Title: Synthesis of -Amino Acids via -Bromo Esters.

- Source:Chemical Reviews, 2011.

- Context: Displacement methodologies using azides.

-

General Properties of Methyl 2-bromo-3-methoxypropanoate

- Source: PubChem Compound Summary.

- Context: Physical property data and CAS registry (e.g.

Methodological & Application

Synthesis of methyl 2-bromo-3-methoxy-3-methylbutanoate from methyl 3,3-dimethylacrylate

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutanoate from Methyl 3,3-dimethylacrylate

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional intermediate in organic synthesis. The protocol details the bromomethoxylation of methyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) in methanol. We delve into the underlying electrophilic addition mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for product characterization. Furthermore, this guide includes critical safety precautions, troubleshooting advice, and visual diagrams to ensure a successful and safe synthesis for researchers in academic and industrial settings.

Introduction and Significance

This compound is a halogenated ether ester that serves as a versatile building block in the synthesis of more complex molecular architectures. The presence of three distinct functional groups—an ester, a bromine atom, and an ether—on a compact scaffold allows for a variety of subsequent chemical transformations. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, the ester can be hydrolyzed or reduced, and the methoxy group provides steric and electronic influence.

The synthesis begins with methyl 3,3-dimethylacrylate, a readily available α,β-unsaturated ester. The core transformation is a bromomethoxylation reaction across the carbon-carbon double bond. This reaction class is a powerful tool for installing vicinal bromo and alkoxy functionalities in a single step. The use of N-bromosuccinimide (NBS) as a bromine source is advantageous as it is a crystalline solid that is easier and safer to handle than elemental bromine.[1]

Reaction Mechanism: Electrophilic Addition

The synthesis proceeds via an electrophilic addition mechanism. N-bromosuccinimide serves as the source for an electrophilic bromine species (Br⁺). The reaction can be dissected into the following key steps:

-

Electrophilic Attack and Bromonium Ion Formation: The electron-rich π-bond of the alkene in methyl 3,3-dimethylacrylate attacks the electrophilic bromine of NBS. This results in the formation of a cyclic bromonium ion intermediate. This three-membered ring intermediate is crucial as it dictates the stereochemical outcome of the reaction.[2][3]

-

Nucleophilic Ring-Opening: The methanol solvent, acting as a nucleophile, attacks one of the carbons of the bromonium ion. In accordance with Markovnikov's rule for halohydrin-type reactions, the nucleophile attacks the more substituted carbon atom (C3), as this carbon can better stabilize the developing partial positive charge in the transition state.[4] This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition.

-

Deprotonation: The resulting oxonium ion is deprotonated, likely by the succinimide anion or another molecule of methanol, to yield the neutral this compound product and regenerate the catalyst if an acid is present.

The overall mechanism is depicted below.

Figure 1. Mechanism of bromomethoxylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Equipment | Specification |

| Reagents | |

| Methyl 3,3-dimethylacrylate | Purity >98% |

| N-Bromosuccinimide (NBS) | Purity >98%, recrystallized if colored |

| Methanol (MeOH) | Anhydrous, ACS grade |

| Diethyl ether (Et₂O) | Anhydrous, ACS grade |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) |

| Saturated Sodium Thiosulfate | Na₂S₂O₃(aq) |

| Brine | Saturated NaCl(aq) |

| Anhydrous Magnesium Sulfate | MgSO₄ |

| Equipment | |

| Round-bottom flask (100 mL) | |

| Magnetic stirrer and stir bar | |

| Ice-water bath | |

| Thermometer | |

| Separatory funnel (250 mL) | |

| Rotary evaporator | |

| Glassware for purification | (e.g., column chromatography setup) |

Quantitative Data Summary

| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Methyl 3,3-dimethylacrylate | 114.14 | 2.28 | 20.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.74 | 21.0 | 1.05 |

| Methanol (Solvent) | 32.04 | ~30 mL | - | - |

Expected Yield: 75-85% (3.38 g - 3.83 g)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,3-dimethylacrylate (2.28 g, 20.0 mmol).

-

Dissolution and Cooling: Add anhydrous methanol (~30 mL) to the flask and stir until the starting material is fully dissolved. Cool the flask in an ice-water bath to 0 °C.

-

NBS Addition: Once the solution reaches 0 °C, begin the portion-wise addition of N-bromosuccinimide (3.74 g, 21.0 mmol) over a period of 15-20 minutes. Causality Note: Adding NBS in portions is critical to control the exothermic nature of the reaction and prevent the formation of side products.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

-

Quenching and Solvent Removal: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate (~15 mL) to consume any unreacted bromine. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

-

Work-up and Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (~30 mL) and extract the product with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash removes any acidic byproducts, such as succinimide or HBr.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.

Figure 2. Experimental workflow for the synthesis.

Product Characterization

Unambiguous structural confirmation of the product is essential. The following spectroscopic data are characteristic of this compound.[5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.2 ppm (s, 1H, -CH(Br)-): A singlet for the proton on the bromine-bearing carbon.

-

δ ~3.7 ppm (s, 3H, -COOCH₃): A singlet for the methyl ester protons.

-

δ ~3.3 ppm (s, 3H, -OCH₃): A singlet for the methoxy ether protons.

-

δ ~1.3 ppm (s, 6H, -C(CH₃)₂): A singlet for the two equivalent methyl groups.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~169 ppm (Ester C=O)

-

δ ~80 ppm (-C(OMe)(CH₃)₂)

-

δ ~55 ppm (-CH(Br)-)

-

δ ~53 ppm (-COOCH₃)

-

δ ~51 ppm (-OCH₃)

-

δ ~23 ppm (-C(CH₃)₂)

-

-

FT-IR (neat, cm⁻¹):

-

~2950-2850 cm⁻¹ (C-H sp³ stretching)

-

~1740 cm⁻¹ (C=O ester stretching)

-

~1200-1100 cm⁻¹ (C-O stretching)

-

~600-500 cm⁻¹ (C-Br stretching)

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

-

Safety Precautions and Waste Disposal

Adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

-

Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to avoid inhalation of volatile and harmful vapors.[8]

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): An irritant, corrosive, and oxidizer. It can cause severe skin burns and eye damage.[6][9] Avoid inhalation of dust.[10] Store away from reducing agents and combustible materials.[7][10] Pure NBS is white; if it has a yellow or brown color due to liberated bromine, it should be recrystallized from water before use.[1]

-

Methanol: Flammable and toxic by inhalation, ingestion, and skin contact.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during extraction.

-

-

Waste Disposal: All chemical waste must be handled in accordance with local, state, and federal regulations.[10] Collect all halogenated organic waste in a designated container. Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive NBS (decomposed). Insufficient reaction time or incorrect temperature. | Recrystallize NBS before use.[11] Monitor the reaction by TLC to ensure completion. |

| Formation of Side Products | Reaction temperature was too high. NBS was added too quickly. | Maintain the reaction temperature at 0 °C during NBS addition. Add NBS slowly in small portions. |

| Dibromo-adduct formation | Presence of water is minimal, allowing bromide ion to compete with methanol as the nucleophile. | Use anhydrous methanol to favor the desired bromomethoxylation pathway. The large excess of methanol as solvent typically minimizes this.[11][12] |

| Difficult Purification | Close-running spots on TLC (product and byproducts). | Use a long chromatography column and a shallow solvent gradient for better separation. |

References

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Pearson Education. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Retrieved from [Link]

-

Clark, J. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]

-

Khan Academy. (2012, November 26). Bromine/Methanol Addition to an Alkene - Mechanism [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Organic Chemistry Study Guide: Alkenes Reaction Mechanisms | Notes [pearson.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Alkene Reactivity [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

Application Note: Bromomethoxylation of Methyl 3-Methyl-2-Butenoate

Introduction

The bromomethoxylation of alkenes is a fundamental and versatile transformation in organic synthesis, providing a direct route to vicinal bromo-methoxy compounds. These products serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. This application note provides a detailed protocol for the bromomethoxylation of methyl 3-methyl-2-butenoate, an α,β-unsaturated ester. The described method utilizes N-bromosuccinimide (NBS) as a bromine source in methanol, offering a safe and effective alternative to handling elemental bromine. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Theoretical Background

The reaction proceeds via an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine atom from N-bromosuccinimide. This initial attack leads to the formation of a cyclic bromonium ion intermediate.[1][2] The presence of methanol as the solvent allows it to act as a nucleophile. Methanol attacks the bromonium ion, leading to the opening of the three-membered ring.

According to Markovnikov's rule, in the addition of an acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents.[3][4] In this case, the nucleophilic methanol will preferentially attack the more substituted carbon of the bromonium ion, as it can better stabilize the partial positive charge that develops during the transition state.[1] This regioselectivity results in the formation of methyl 2-bromo-3-methoxy-3-methylbutanoate as the major product. The addition occurs with anti-stereoselectivity, meaning the bromine and methoxy groups add to opposite faces of the original double bond.[1]

Reaction Mechanism

Caption: Reaction mechanism for the bromomethoxylation of methyl 3-methyl-2-butenoate.

Experimental Protocol

This protocol outlines the procedure for the bromomethoxylation of methyl 3-methyl-2-butenoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl 3-methyl-2-butenoate | 97% | Sigma-Aldrich | 924-50-5[5] |

| N-Bromosuccinimide (NBS) | Reagent grade | Sigma-Aldrich | 128-08-5[6] |

| Methanol (CH3OH) | Anhydrous | Fisher Scientific | 67-56-1 |

| Diethyl ether (Et2O) | Anhydrous | VWR | 60-29-7 |

| Saturated sodium bicarbonate (NaHCO3) solution | ACS reagent | Various | 144-55-8 |

| Saturated sodium chloride (NaCl) solution (Brine) | ACS reagent | Various | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO4) | ACS reagent | Various | 7487-88-9 |

| Round-bottom flask (100 mL) | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | - |

| Separatory funnel (250 mL) | - | - | - |

| Rotary evaporator | - | - | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methyl-2-butenoate (5.0 g, 43.8 mmol) in 50 mL of anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of NBS: Slowly add N-bromosuccinimide (8.1 g, 45.5 mmol, 1.04 equivalents) to the cooled solution in portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: The reaction can be exothermic.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the solution to a 250 mL separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

Expected Yield

The expected yield of the purified product, this compound, is typically in the range of 75-85%.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[10][11] It is also a lachrymator and irritant.[12] Handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13][14] Avoid inhalation of dust and contact with skin and eyes.[13] Store NBS away from combustible materials.[10]

-

Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Bromomethyl ketones: The product, a brominated ester, may have irritant properties similar to bromomethyl ketones, which are known to be lachrymatory and skin irritants.[12] Handle with care.

-

General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid contact with all chemicals and wear appropriate PPE at all times.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

This compound

Conclusion

This application note provides a reliable and detailed protocol for the bromomethoxylation of methyl 3-methyl-2-butenoate using N-bromosuccinimide in methanol. The procedure is straightforward, high-yielding, and avoids the use of hazardous elemental bromine. The resulting product is a versatile intermediate for further synthetic transformations. Adherence to the described safety precautions is crucial for the safe execution of this protocol.

References

-

Heasley, V. L., et al. (1998). Reactions of Carbonyl-Conjugated Alkynes with N-Bromosuccinimide and N-Iodosuccinimide in DMF/H2O and Methanol/Sulfuric Acid: Syntheses of Dihalo Diketones, Dihalo Ketoesters, and Dihalo Acetals†. The Journal of Organic Chemistry, 63(13), 4433–4437. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Chemistry Steps. (2025). Reaction of Alkenes with Bromine. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: N-Bromosuccinimide. [Link]

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

ResearchGate. (2025). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. [Link]

-

A-Level Chemistry Revision Notes. (n.d.). Reactions of Alkenes. [Link]

-

PubChem. (n.d.). methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. [Link]

-

YouTube. (2020). Bromination of Alkenes- Organic Chemistry Mechanism. [Link]

-

SlidePlayer. (n.d.). Reactions of Alkenes. [Link]

-

PubChemLite. (n.d.). This compound (C7H13BrO3). [Link]

-

ResearchGate. (2025). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]

-

PubChem. (n.d.). Methyl 3-methyl-2-butenoate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. 3-メチル-2-ブテン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate | C7H13BrO3 | CID 100917399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 854431-59-7 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C7H13BrO3) [pubchemlite.lcsb.uni.lu]

- 10. chemscience.com [chemscience.com]

- 11. fishersci.dk [fishersci.dk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

Reaction of methyl prenyl ester with NBS in methanol

Application Note: Regioselective Bromo-Methoxylation of Methyl Prenyl Ester

Executive Summary

This application note details the protocol for the bromo-methoxylation of methyl prenyl ester (methyl 3-methyl-2-butenoate) using N-bromosuccinimide (NBS) in methanol. This reaction is a cornerstone transformation for generating highly functionalized

Unlike simple alkenes, the presence of the electron-withdrawing ester group in methyl prenyl ester imposes specific electronic constraints that dictate regioselectivity. This guide provides a robust, self-validating protocol to ensure the exclusive formation of methyl 2-bromo-3-methoxy-3-methylbutanoate , minimizing common side reactions such as allylic bromination or dibromide formation.

Mechanistic Insight & Regiocontrol

To ensure reproducibility, researchers must understand the electronic forces governing this reaction. The transformation proceeds via an electrophilic addition mechanism, not a radical pathway.

The Regioselectivity Paradox